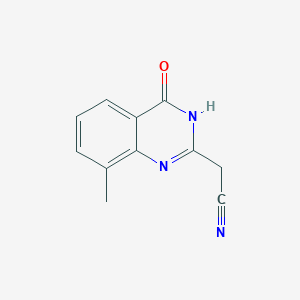2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
CAS No.: 477879-84-8
Cat. No.: VC2980042
Molecular Formula: C11H9N3O
Molecular Weight: 199.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 477879-84-8 |
|---|---|
| Molecular Formula | C11H9N3O |
| Molecular Weight | 199.21 g/mol |
| IUPAC Name | 2-(8-methyl-4-oxo-3H-quinazolin-2-yl)acetonitrile |
| Standard InChI | InChI=1S/C11H9N3O/c1-7-3-2-4-8-10(7)13-9(5-6-12)14-11(8)15/h2-4H,5H2,1H3,(H,13,14,15) |
| Standard InChI Key | ZKYWJCQFQKCWAS-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N |
Introduction
Chemical Identity and Basic Properties
2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is a heterocyclic compound belonging to the quinazolinone family. It features a methyl group at position 8 of the quinazoline ring system, an oxo group at position 4, and an acetonitrile functional group attached at position 2. The compound is characterized by the following identifiers and properties:
| Parameter | Value |
|---|---|
| CAS Registry Number | 477879-84-8 |
| Molecular Formula | C₁₁H₉N₃O |
| Molecular Weight | 199.21 g/mol |
| SMILES Notation | CC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N |
| IUPAC Name | 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile |
| Synonyms | (8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile; 2-(8-METHYL-4-OXO-3H-QUINAZOLIN-2-YL)ACETONITRILE |
The compound possesses a distinctive chemical structure that contributes to its potential pharmaceutical properties and reactivity patterns .
Structural Characteristics
Molecular Structure
The molecular structure of 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile features a quinazoline core, which consists of a benzene ring fused with a pyrimidine ring. The compound contains several key structural elements:
-
A quinazolinone ring system serving as the core scaffold
-
A methyl substituent at position 8 of the benzene portion
-
An oxo (carbonyl) group at position 4
-
An acetonitrile (-CH₂CN) functional group attached at position 2
This structural arrangement creates a planar heterocyclic system with specific electronic and spatial characteristics .
Spectroscopic Data
While comprehensive spectroscopic data specific to 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is limited in the available literature, related quinazolinone compounds provide valuable insights into its expected spectral properties. For example, studies on similar quinazolinone derivatives have reported the following general spectroscopic characteristics:
| Spectroscopic Method | Expected Characteristic Features |
|---|---|
| ¹H NMR | Signals for methyl group (δ ~2.0-2.1 ppm), methylene protons of acetonitrile group (δ ~4.8-5.0 ppm), aromatic protons (δ ~7.3-8.1 ppm), and potential NH signal (δ ~9.0-10.5 ppm) |
| ¹³C NMR | Signals for carbonyl carbon (δ ~161-162 ppm), nitrile carbon (δ ~117-119 ppm), methylene carbon (δ ~35-40 ppm), methyl carbon (δ ~17-24 ppm), and aromatic carbons (δ ~120-140 ppm) |
| IR | Characteristic absorption bands for C≡N stretch (~2200-2260 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹), and aromatic C=C stretch (~1450-1600 cm⁻¹) |
These spectroscopic features would be essential for structural confirmation and purity assessment of the compound .
Relationship to Similar Compounds
2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile belongs to a broader family of quinazolinone derivatives, many of which have been investigated for their biological activities. Several structurally related compounds include:
| Compound | CAS Number | Structural Difference |
|---|---|---|
| 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile | 30750-23-3 | Lacks the methyl group at position 8 |
| 2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile | 179912-34-6 | Has a bromo substituent at position 6 instead of a methyl group at position 8 |
| 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile | N/A | Contains additional methylphenyl and oxy substituents |
The quinazolinone scaffold is present in numerous biologically active compounds, with various substitution patterns affecting their pharmacological properties. The specific methyl and acetonitrile substitution pattern in 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile may confer unique biological properties compared to other quinazolinone derivatives .
Biological Activities and Applications
| Biological Activity | Description |
|---|---|
| Anticonvulsant | Several quinazolinone derivatives have been evaluated for anticonvulsant properties |
| Anti-inflammatory | Certain quinazolinone derivatives exhibit anti-inflammatory effects |
| Antimicrobial | Some compounds in this class possess antibacterial and antifungal activities |
| Anticancer | Various quinazolinone derivatives have shown potential anticancer properties |
The specific methyl substitution at position 8 and acetonitrile group at position 2 may confer unique biological properties to 2-(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, potentially differentiating its activity profile from other quinazolinone derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume